molecular formula C11H17NO B3142198 2-Methyl-4-(2-methylpropoxy)aniline CAS No. 500015-10-1

2-Methyl-4-(2-methylpropoxy)aniline

Cat. No. B3142198
CAS RN: 500015-10-1
M. Wt: 179.26 g/mol
InChI Key: UZTHIWZBISDNHE-UHFFFAOYSA-N
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Description

“2-Methyl-4-(2-methylpropoxy)aniline” is a chemical compound with the CAS Number: 500015-10-1 . Its molecular weight is 179.26 . The IUPAC name for this compound is 4-isobutoxy-2-methylaniline .


Molecular Structure Analysis

The InChI code for “2-Methyl-4-(2-methylpropoxy)aniline” is 1S/C11H17NO/c1-8(2)7-13-10-4-5-11(12)9(3)6-10/h4-6,8H,7,12H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Supramolecular Chemistry and Biological Activity

Research conducted by Mini et al. (2020) on a structurally related compound, 4-Methyl-(2-nitrobenzylidene)aniline, highlights its potential in supramolecular assembly mediated by C-H···O hydrogen bonds and nitro···π(arene) interactions. The study also suggests antibacterial activity, indicating the biological relevance of similar aniline derivatives Mini, Beaula, Muthuraja, & Jothy, 2020.

Materials Science: Nanocomposites and Supercapacitors

An investigation into graphene–polyaniline derivative nanocomposite materials by Basnayaka et al. (2013) showcases the application of derivatives like methoxy and methyl aniline with graphene in supercapacitors. These nanocomposites exhibit significant electrical conductivity and capacitance, underlining the utility of aniline derivatives in energy storage technologies Basnayaka, Ram, Stefanakos, & Kumar, 2013.

Mechanism of Action

Target of Action

It is often used in scientific research and development, including organic synthesis and pharmaceutical development .

Result of Action

As a biochemical used in proteomics research , it’s likely that its effects would vary greatly depending on the specific context of its use.

properties

IUPAC Name

2-methyl-4-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)7-13-10-4-5-11(12)9(3)6-10/h4-6,8H,7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTHIWZBISDNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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